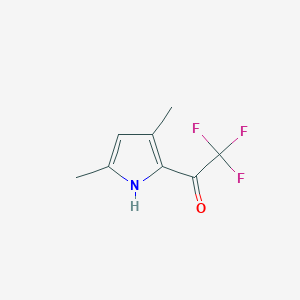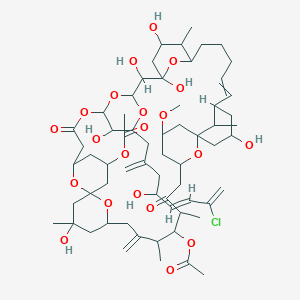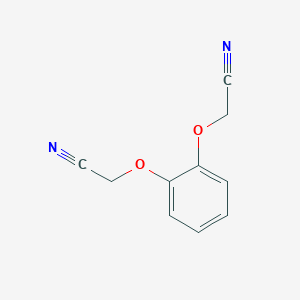
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, also known as DMTFE, is a chemical compound that has been widely used in scientific research for its unique properties. DMTFE is a ketone that contains a trifluoromethyl group, which makes it highly reactive and useful for a variety of applications. In
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is not well-understood, but it is believed to be due to its highly reactive trifluoromethyl group. This group can undergo various reactions, including nucleophilic substitution and radical reactions, which can lead to the formation of new compounds. These reactions can be exploited in organic synthesis and drug discovery to create new compounds with desired properties.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is its high reactivity, which makes it a useful reagent for a variety of applications. Additionally, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is its volatility, which can make it difficult to handle and store.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone in scientific research. One area of interest is the use of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone in the synthesis of new materials with advanced properties, such as high strength and conductivity. Additionally, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone could be used as a starting material for the synthesis of new drug candidates with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action and potential effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone on human health.
Conclusion
In conclusion, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is a highly reactive ketone that has been widely used in scientific research for its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone have been explored in this paper. While there is still much to learn about 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, its potential applications in organic synthesis, materials science, and drug discovery make it an important compound for scientific research.
Synthesemethoden
The synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone involves the reaction of 3,5-dimethylpyrrole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to obtain 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone for their experiments.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used in a variety of scientific research applications, including organic synthesis, materials science, and drug discovery. In organic synthesis, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a reagent for the synthesis of various compounds, including pyrroles, pyridines, and quinolines. In materials science, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a building block for the synthesis of polymers and other advanced materials. In drug discovery, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a starting material for the synthesis of potential drug candidates.
Eigenschaften
CAS-Nummer |
151464-88-9 |
|---|---|
Produktname |
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone |
Molekularformel |
C8H8F3NO |
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-4-3-5(2)12-6(4)7(13)8(9,10)11/h3,12H,1-2H3 |
InChI-Schlüssel |
RGGSJZHRKGNTKL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(N1)C(=O)C(F)(F)F)C |
Synonyme |
Ethanone, 1-(3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)











![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)